3-Phenyl-2H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-phenyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYPDGRCXRPJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenyl-2H-pyrazole-4-carbonitrile involves the one-pot condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is metal-free, cost-effective, and provides excellent yields (98-99%).
Another approach involves the multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine using a polyvinyl alcohol catalyst under solvent-free conditions . This environmentally benign procedure yields the desired pyrazole product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust synthetic routes that ensure high yields and purity. The use of catalytic systems and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and Raney nickel are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted pyrazoles and related heterocycles
Scientific Research Applications
3-Phenyl-2H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and functional groups.
Medicine: Potential anticancer and antibacterial activities have been observed in some derivatives.
Industry: Utilized in the synthesis of agrochemicals, dyes, synthetic rubbers, herbicides, and polymers.
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group serves as a versatile precursor for the synthesis of various functional groups, which can interact with biological targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to bind to and inhibit specific molecular targets, leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Reactivity :
- The phenyl group at C3 in this compound enhances π-π stacking interactions in crystal lattices, as observed in its planar structure .
- Fluorine substitution in 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile increases electrophilicity, improving its utility in cross-coupling reactions .
Thermal Stability: Derivatives with fused rings (e.g., pyrano[2,3-c]pyrazoles) exhibit higher melting points (~180–200°C) due to extended conjugation and rigidity .
Biological Activity: Pyrano[2,3-c]pyrazole-5-carbonitriles demonstrate antimicrobial efficacy, with MIC values <10 µg/mL against S. aureus .
Crystallographic and Spectroscopic Data
Pharmacological Potential
Q & A
Q. What are the standard synthetic routes for 3-Phenyl-2H-pyrazole-4-carbonitrile derivatives?
A common method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, 5-azido-1H-pyrazole-4-carbonitrile reacts with ethynylbenzene in THF/water (1:1) using CuSO₄ and sodium ascorbate as catalysts at 50°C for 16 hours. Workup includes extraction with methylene chloride, drying over Na₂SO₄, and purification via flash chromatography (cyclohexane/ethyl acetate gradient). Yield: 66% . Alternative routes employ triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid under similar conditions .
Q. How are spectroscopic techniques used to confirm the structure of this compound derivatives?
- ¹H NMR : Key signals include aromatic protons (δ 7.20–8.86 ppm) and pyrazole NH (δ ~14.28 ppm) .
- ¹³C NMR : Carbonitrile signals appear at δ ~112–119 ppm, with aromatic carbons between δ 125–150 ppm .
- IR : Strong nitrile stretching at ~2231 cm⁻¹ and triazole/pyrazole ring vibrations at 1541–1470 cm⁻¹ .
- HRMS : Molecular ion peaks (e.g., m/z 236.0805 for C₁₂H₈N₆) confirm molecular formulas .
Advanced Research Questions
Q. How can reaction yields for triazole-pyrazole hybrids be optimized?
- Catalyst loading : Reducing CuSO₄ from 0.2 to 0.1 equivalents may minimize side reactions while maintaining efficiency .
- Solvent systems : THF/water (1:1) enhances solubility of azide and alkyne precursors compared to pure organic solvents .
- Temperature control : Reactions at 50°C for 16 hours balance conversion and decomposition risks .
- Purification : Gradient flash chromatography (0–25% ethyl acetate in cyclohexane) improves separation of polar byproducts .
Q. What strategies resolve discrepancies in NMR data for structurally similar pyrazole derivatives?
- Decoupling experiments : Differentiate overlapping aromatic signals (e.g., δ 7.43–7.24 ppm in benzyl-substituted derivatives ).
- Variable-temperature NMR : Identify dynamic effects in NH protons (e.g., broadening at δ 14.28 ppm due to tautomerism ).
- Comparative analysis : Cross-reference ¹³C NMR shifts with crystallographic data (e.g., CCDC-971311 for pyrano[2,3-c]pyrazole analogs ).
Q. How do substituents influence the reactivity of pyrazole-4-carbonitriles in multicomponent reactions?
- Electron-withdrawing groups (e.g., CN) : Activate the pyrazole ring for nucleophilic attacks, facilitating cyclocondensation with aldehydes and malononitrile .
- Steric effects : Bulky substituents (e.g., 4-methylbenzyl) reduce reaction rates in CuAAC but improve regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the carbonitrile group in SNAr reactions .
Methodological and Analytical Challenges
Q. What green chemistry approaches are applicable to pyrazole-4-carbonitrile synthesis?
Q. How are computational methods integrated with experimental data for pyrazole derivatives?
- DFT calculations : Predict regioselectivity in cycloaddition reactions by comparing activation energies of possible intermediates .
- Molecular docking : Screen pyrazole-carbonitriles for binding to biological targets (e.g., antimicrobial enzymes) using crystallographic data .
Data Interpretation and Contradictions
Q. Why do HRMS results sometimes deviate from theoretical values for pyrazole-carbonitriles?
- Isotopic patterns : Natural abundance of ¹⁵N and ¹³C can cause minor peaks (e.g., m/z 238.0961 vs. 238.0962 in C₁₂H₁₀N₆ ).
- Adduct formation : Sodium or potassium adducts (+22/38 Da) may appear in ESI-MS, requiring careful calibration .
Q. How to address conflicting melting points reported for similar compounds?
- Polymorphism : Crystalline vs. amorphous forms (e.g., MP 100–101.5°C vs. 198.2°C ).
- Purity : Impurities from incomplete chromatography (e.g., residual Celite) lower observed MPs .
Advanced Applications in Drug Discovery
Q. What in vitro assays evaluate the bioactivity of pyrazole-4-carbonitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
